Decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester
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Overview
Description
Decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester, also known as 1,3-dichloro-2-propyl decanoate, is an organic compound with the molecular formula C13H24Cl2O2. This compound is a derivative of decanoic acid, where the ester group is modified with chloro substituents. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester typically involves the esterification of decanoic acid with 2-chloro-1-(chloromethyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield decanoic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base such as sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro groups under appropriate conditions.
Major Products
Hydrolysis: Decanoic acid and 2-chloro-1-(chloromethyl)ethanol.
Substitution: Depending on the nucleophile used, products can include amines or thiol derivatives of the ester.
Scientific Research Applications
Decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.
Medicine: Research into its potential as a prodrug or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester involves its reactivity as an ester and the presence of chloro substituents. The ester bond can be cleaved by hydrolysis, and the chloro groups can undergo substitution reactions. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
Decanoic acid, ethyl ester: Similar ester structure but lacks chloro substituents.
Decanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains hydroxyl groups instead of chloro groups.
Uniqueness
The presence of chloro substituents in decanoic acid, 2-chloro-1-(chloromethyl)ethyl ester makes it more reactive in substitution reactions compared to its non-chlorinated counterparts. This unique feature allows for a broader range of chemical transformations and applications.
Properties
CAS No. |
88606-79-5 |
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Molecular Formula |
C13H24Cl2O2 |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
1,3-dichloropropan-2-yl decanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h12H,2-11H2,1H3 |
InChI Key |
DCZQDOIFEIVJTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CCl)CCl |
Origin of Product |
United States |
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